methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a chlorophenyl group, and various functional groups such as carbamoyl, sulfamoyl, and carboxylate. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The compound contains a benzothiophene moiety, which is a common structural motif in many biologically active compounds . Compounds with a benzothiophene ring system exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some benzothiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Benzothiophene derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known effects of other benzothiophene derivatives, it could potentially have anti-inflammatory, antimicrobial, or anticancer effects .
Preparation Methods
The synthesis of methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. Subsequent steps involve the formation of the carbamoyl and sulfamoyl groups using appropriate reagents and conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives with different substituents. These compounds may share some biological activities but differ in potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- Benzothiophene-2-carboxylate derivatives
- Chlorophenyl-substituted benzothiophenes
- Carbamoyl and sulfamoyl benzothiophene derivatives
Methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
methyl 3-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-23(12-17(24)22-11-13-7-9-14(21)10-8-13)30(26,27)19-15-5-3-4-6-16(15)29-18(19)20(25)28-2/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVVPIPNABPGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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